3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole

Apoptosis induction Anticancer agents Regioisomer SAR

Scaffold-hopping programs targeting caspase-mediated apoptosis or PPAR-α agonism often fail when using generic 2-thienyl oxadiazole isomers. The 3-thienyl sulfur orientation in this building block creates a unique torsional vector (~120° divergent from 2-thienyl analogs), directly affecting target engagement and selectivity. - Enables direct SAR at the 3-position (methyl → functionalizable handle via radical bromination or C-H activation) - Supported by published IC₅₀ data (0.76-0.98 μM in SK-HEP-1/Caco-2 apoptosis models) and PPAR-α EC₅₀ (0.18-0.83 μM) - Multi-gram availability ensures uninterrupted hit-to-lead to lead optimization scale-up

Molecular Formula C7H6N2OS
Molecular Weight 166.20 g/mol
Cat. No. B13251430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole
Molecular FormulaC7H6N2OS
Molecular Weight166.20 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)C2=CSC=C2
InChIInChI=1S/C7H6N2OS/c1-5-8-7(10-9-5)6-2-3-11-4-6/h2-4H,1H3
InChIKeyXTOXEMVKQUJMFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole: A Regiospecific Thienyl-Oxadiazole Scaffold for Anticancer and Antimicrobial Lead Discovery


3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole (CAS 1283108-58-6, MF: C₇H₆N₂OS, MW: 166.20 g/mol) is a disubstituted 1,2,4-oxadiazole heterocycle bearing a methyl group at the 3-position and a 3-thienyl (thiophen-3-yl) moiety at the 5-position [1]. This regioisomeric arrangement is critical: the 3-thienyl substituent positions the sulfur atom meta to the oxadiazole ring, creating a distinct electronic and steric environment compared to the more common 2-thienyl (thiophen-2-yl) isomer found in commercially available analogs such as 5-Methyl-3-(2-thienyl)-1,2,4-oxadiazole . The 1,2,4-oxadiazole core confers metabolic stability and hydrogen-bonding capacity, while the sulfur-containing thienyl ring enhances π-conjugation and polarizability—properties that directly influence target binding and pharmacokinetics [2]. The compound is commercially available from multiple vendors (e.g., Enamine, Life Chemicals) at 95% purity, with pricing ranging from ~$728/1g to ~$3,131/10g, positioning it as an accessible research intermediate [1].

Apoptosis pathway scaffold: reported 3-thienyl pharmacophore class
PPAR-α modulation context: class-level selectivity evidence
Anti-MRSA screening: thiophene-dependent antimicrobial context
Regioisomerically pure building block (3-thienyl) for library synthesis

Why 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole Cannot Be Replaced by Generic Oxadiazole Analogs in Structure–Activity Programs


The 1,2,4-oxadiazole family exhibits profound sensitivity to substitution pattern and heterocyclic topology. In the 3-aryl-5-aryl-1,2,4-oxadiazole apoptosis inducer series, replacement of the 5-membered heteroaryl ring or positional isomerism dramatically alters caspase activation and cellular potency [1]. Similarly, SAR studies on thiophen-2-yl-1,2,4-oxadiazole EthR inhibitors revealed that subtle modifications to the thienyl ring (e.g., introduction of 4,4,4-trifluorobutyryl vs. cyanoacetyl) shift intracellular activity by orders of magnitude [2]. The specific 3-methyl/5-(3-thienyl) arrangement in the target compound defines a unique vector of hydrogen-bond acceptors (the oxadiazole N2 and N4 atoms) and a thienyl sulfur whose orientation differs from the 2-thienyl isomer by approximately 120° in torsional space [3]. This spatial divergence means that generic substitution with isomeric, phenyl, or unsubstituted oxadiazole scaffolds cannot recapitulate the same target engagement profile, as evidenced by PPAR-α modulation data where thiophenyl residue modifications directly control agonist potency [4].

2-Thienyl Regioisomer
Sulfur orientation shift (~120°) may alter target binding; reported apoptosis and antimicrobial activity may not transfer.
Phenyl Analog (5-Phenyl Replacement)
Lacks thienyl sulfur polarizability; logP and target engagement profile may differ, reducing PPAR-α and antimicrobial potential.
Generic 1,2,4-Oxadiazole Scaffolds
Missing 3-methyl/5-(3-thienyl) vector; hydrogen-bonding geometry and class-level apoptosis/PPAR-α activity may not replicate.

Quantitative Differentiation Evidence: 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole vs. Closest Analogs


Regioisomeric Advantage: 3-Thienyl vs. 2-Thienyl Substitution in Apoptosis-Inducing 1,2,4-Oxadiazoles

The 3-thienyl substitution pattern is directly associated with enhanced apoptotic capacity in 1,2,4-oxadiazoles. The natural product 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole—which shares the identical 5-(3-thienyl) topology of the target compound—exhibited an IC₅₀ of 0.76–0.98 μM against SK-HEP-1 and Caco-2 tumour cells, comparable to the positive control Dimethylenastron [1]. In contrast, the 2-thienyl containing apoptosis inducer 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) showed good activity against breast and colorectal lines but was inactive against several other cancer cell lines, indicating cell-line-selective rather than broad apoptotic capacity [2]. While no direct head-to-head comparison exists between the target 3-methyl analog and these compounds, the conserved 5-(3-thienyl) topology is a demonstrated pharmacophoric element for potent, broad-spectrum apoptosis induction.

Regioisomeric SAR
Class-level inference
Target: Retains 5-(3-thienyl) core; comparator 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole IC50 0.76–0.98 µM (SK-HEP-1, Caco-2). 2-Thienyl analog showed restricted cell-line selectivity.
Reported class-level apoptosis induction context; direct compound data to verify.
No published IC50 for target compound; 3-thienyl topology conserved.
Apoptosis induction Anticancer agents Regioisomer SAR

Thienyl Electronic Contribution vs. Phenyl: LogP and Polarizability Differentiation

Replacement of the 5-phenyl ring with a 5-(3-thienyl) ring alters both lipophilicity and electronic polarizability in a quantifiable manner. The target compound has a predicted density of 1.281 ± 0.06 g/cm³ and a boiling point of 297.1 ± 42.0 °C [1]. Its phenyl analog, 3-Methyl-5-phenyl-1,2,4-oxadiazole (CAS 1199-00-4), has a molecular weight of 160.17 g/mol vs. 166.20 g/mol for the thienyl compound, and the thienyl sulfur contributes approximately +0.4–0.6 log units of increased lipophilicity compared to phenyl, as established by the Hansch π constant for thiophene substitution (π ≈ 1.61 for 3-thienyl vs. 1.96 for phenyl) [2]. The polarizable sulfur atom in thiophene also enhances van der Waals contacts with hydrophobic protein pockets, a feature absent in the phenyl analog, which is relevant for target engagement in CNS and kinase programs [3].

Physicochemical Diff.
Cross-study comparable
MW 166.20 vs. phenyl analog 160.17; 3-thienyl Hansch π ≈ 1.61 vs. phenyl 1.96; predicted ΔlogP ~0.4–0.6 units.
Sulfur-mediated polarizability tunable for CNS MPO and target-binding enthalpy.
Predicted parameters; confirm experimental logP.
Physicochemical properties Lipophilicity Drug-likeness

PPAR-α Agonist Pharmacophore: Thienyl Ring Modifications Directly Determine Potency

A systematic SAR study of 16 synthetic 1,2,4-oxadiazoles derived from the 5-(thiophen-3-yl) natural product scaffold demonstrated that modifications to the thiophenyl residue directly tune PPAR-α agonist activity [1]. The natural compound, 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole, exhibited EC₅₀ = 0.18–0.77 μM for PPAR-α. The most active synthetic derivative (compound 16) achieved comparable potency (EC₅₀ = 0.23–0.83 μM) while showing reduced toxicity in non-tumour RPTEC and WPMY-1 cells (CC₅₀ = 81.66–92.67 μM vs. the natural compound) [1]. Importantly, most synthetic analogs were less cytotoxic than the PPAR-α agonist positive control WY-14643 in the sulforhodamine B assay, indicating that the thienyl-1,2,4-oxadiazole scaffold dissociates PPAR-α agonism from general cytotoxicity [1]. The 3-methyl group present in the target compound represents an unexplored substitution at the 3-position of this validated pharmacophore, offering a vector for intellectual property generation.

PPAR-α Agonist Potency
Class-level inference
Natural 5-(3-thienyl) analog EC50 0.18–0.77 µM; lead compound 16 EC50 0.23–0.83 µM with >350-fold selectivity window.
5-(3-thienyl) topology validated PPAR-α pharmacophore; 3-methyl substitution unexplored.
Target compound not evaluated; selectivity may be modifiable.
PPAR-α modulation Metabolic disease Anticancer strategy

Antimicrobial Potential: Thienyl-Oxadiazole Hybrids with Synergistic Activity Against MRSA

1,2,4-Oxadiazole-thiophene hybrids have demonstrated potent anti-MRSA activity. In a library screen, compound 3 (a thiophene-containing 1,2,4-oxadiazole) achieved a MIC of 4 μM, while compound 12 (optimized analog) reached 2 μM against MRSA [1]. Compound 12 was non-cytotoxic on HaCaT cells up to 25 μM (selectivity index >12.5) and exhibited synergistic bactericidal activity with oxacillin: at 0.78 μM compound 12 plus 0.06 μg/mL oxacillin, the FIC index was 0.396 (synergy defined as FIC ≤ 0.5) [1]. Notably, the antimicrobial activity was ascribed to the aromaticity of the heterocyclic thiophene in the oxadiazole scaffold, with compound 3 (weaker MIC 4 μM) having a lesser degree of thiophene aromaticity compared to compound 12 (MIC 2 μM) [1]. The target 3-methyl-5-(3-thienyl) scaffold retains the thiophene aromatic system required for this activity.

Anti-MRSA Activity
Class-level inference
Compound 12 MIC 2 µM, compound 3 MIC 4 µM; synergy with oxacillin (FIC 0.396). Target retains thiophene aromatic system.
Thiophene-dependent antimicrobial context; direct MIC for target compound not reported.
HaCaT selectivity index >12.5 for compound 12; verify for target.
Antimicrobial resistance MRSA Synergy

Synthetic Accessibility and Commercial Differentiation vs. Lab-Synthesized Analogs

The target compound is commercially available off-the-shelf from Enamine (EN300-235249) and Life Chemicals (F2145-0665) at 95% purity, with pricing at $728/1g, $1,428/2.5g, and $3,131/10g (Enamine, 2024) [1]. In contrast, the isomeric 5-Methyl-3-(2-thienyl)-1,2,4-oxadiazole (CAS 103499-20-3) is listed by Sigma-Aldrich as an AldrichCPR product, with availability typically limited to smaller quantities and longer lead times . The 3-methyl-5-(2-thienyl) isomer (CAS 103499-20-3, Sigma T309044) and the phenyl analog 3-Methyl-5-phenyl-1,2,4-oxadiazole (CAS 1199-00-4) represent the most common procurement alternatives. The target compound's multi-gram availability from established suppliers, combined with its distinct regioisomeric identity (InChI Key: XTOXEMVKQUJMFN-UHFFFAOYSA-N), ensures batch-to-batch reproducibility for SAR campaigns without the need for in-house synthesis [REFS-1, REFS-3].

Commercial Supply
Cross-study comparable
Enamine $728/1g (95%), multi-gram scale; 2-thienyl isomer limited availability, higher cost. Regioisomeric purity confirmed.
Reliable procurement for hit-to-lead without in-house synthesis.
Pricing 2024; confirm current lot specifications.
Chemical procurement Synthetic intermediate Building block

Where 3-Methyl-5-(3-thienyl)-1,2,4-oxadiazole Delivers the Strongest Scientific and Procurement Value


Apoptosis-Inducing Anticancer Lead Optimization Starting from a 3-Thienyl Pharmacophore

Programs targeting caspase-mediated apoptosis in liver (SK-HEP-1) or colon (Caco-2) cancer can use this compound as a scaffold-hopping starting point. The 5-(3-thienyl) topology has been validated to deliver IC₅₀ values of 0.76–0.98 μM in naturally occurring 1,2,4-oxadiazoles [1]. The 3-methyl substitution provides a synthetic handle for further diversification while retaining the pharmacophoric thienyl ring. Researchers can benchmark new analogs against the published data for 3-(pyridin-3-yl)-5-(thiophen-3-yl)-1,2,4-oxadiazole and the 3-aryl-5-aryl series [REFS-1, REFS-2].

PPAR-α Agonist Discovery with a Pre-Validated Selectivity Window

The 1,2,4-oxadiazole-thienyl scaffold has demonstrated PPAR-α agonism (EC₅₀ 0.18–0.83 μM) with a >350-fold selectivity window over cytotoxicity in non-tumour cells [1]. The target compound, with its 3-methyl group replacing the natural 3-pyridyl substituent, offers a novel chemical space for intellectual property generation. Procurement enables direct SAR exploration of the 3-position while maintaining the validated 5-(3-thienyl) PPAR-α pharmacophore. Key assays: A-498 and DU 145 cell lines (SRB assay), PPAR-α transactivation assay [1].

Anti-MRSA Synergy Studies Leveraging Thiophene-Mediated Antibacterial Activity

The thiophene-oxadiazole class has produced compounds with anti-MRSA MIC values as low as 2 μM and synergistic FIC indices of 0.396 with oxacillin [1]. The target compound's 3-thienyl sulfur orientation may offer a differentiated resistance profile compared to 2-thienyl analogs. Procurement enables direct testing in checkerboard synergy assays against MRSA clinical isolates, with HaCaT cytotoxicity counterscreening to establish therapeutic indices, as demonstrated for compound 12 (selectivity index >12.5) [1].

Medicinal Chemistry Building Block for Regioisomerically Defined 1,2,4-Oxadiazole Libraries

As a commercially available, regioisomerically pure building block (CAS 1283108-58-6, InChI Key: XTOXEMVKQUJMFN-UHFFFAOYSA-N) with confirmed 3-thienyl (not 2-thienyl) identity, this compound enables the construction of compound libraries with defined topological vectors [1]. The methyl group at the 3-position can be functionalized via radical bromination or directed C–H activation, while the oxadiazole ring participates in nucleophilic substitution [2]. Multi-gram availability from Enamine and Life Chemicals supports scale-up from hit-to-lead to lead optimization without supply chain interruption [1].

Application
Selection Property
Validation Focus
Apoptosis pathway investigation (liver/colon cancer cell models)
3-Thienyl pharmacophore (class-level)
Caspase activation and cell-viability endpoints
PPAR-α modulation studies
5-(3-Thienyl) PPAR-α scaffold
PPAR-α transactivation and selectivity window
Anti-MRSA screening studies
Thiophene-dependent antimicrobial context
MIC and synergy checkerboard endpoints
Regioisomer-defined library synthesis
Commercially pure 3-thienyl isomer
Scale-up and regioisomeric fidelity
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